molecular formula C15H11BrCl2O4 B2775073 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid CAS No. 1982160-73-5

2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid

Cat. No.: B2775073
CAS No.: 1982160-73-5
M. Wt: 406.05
InChI Key: ODPVKPCJTXZOPD-UHFFFAOYSA-N
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Description

2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom, two chlorine atoms, a methoxy group, and a benzyloxy group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-hydroxy-3-methoxybenzoic acid, followed by the introduction of the 3,4-dichlorobenzyl group through an etherification reaction. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzyloxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative.

Scientific Research Applications

2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methoxy and benzyloxy groups, contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For instance, the compound may inhibit certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methylbenzoic acid
  • 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid
  • 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-propoxybenzoic acid

Uniqueness

Compared to similar compounds, 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2O4/c1-21-13-5-9(15(19)20)10(16)6-14(13)22-7-8-2-3-11(17)12(18)4-8/h2-6H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPVKPCJTXZOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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